molecular formula C23H29NO3 B11085482 3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

3-(Pyrrolidin-1-yl)propyl ethoxy(diphenyl)acetate

Cat. No.: B11085482
M. Wt: 367.5 g/mol
InChI Key: BICXFCUUWBJXJA-UHFFFAOYSA-N
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Description

3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE is a chemical compound that features a pyrrolidine ring, a propyl chain, and an ethoxy-diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE typically involves the reaction of 2-ethoxy-2,2-diphenylacetic acid with 3-(1-pyrrolidinyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy-diphenylacetate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-PYRROLIDINYL)PROPYL 2-ETHOXY-2,2-DIPHENYLACETATE is unique due to the presence of both the pyrrolidine ring and the ethoxy-diphenylacetate moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropyl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C23H29NO3/c1-2-27-23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)22(25)26-19-11-18-24-16-9-10-17-24/h3-8,12-15H,2,9-11,16-19H2,1H3

InChI Key

BICXFCUUWBJXJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCCN3CCCC3

Origin of Product

United States

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